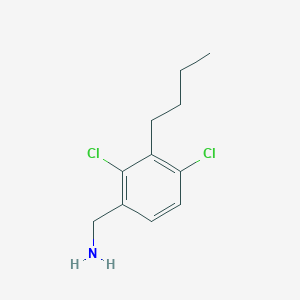
Nickel(2+);triethylphosphane;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+);triethylphosphane;dichloride is a coordination compound that features a nickel ion coordinated to two chloride ions and triethylphosphane ligands. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it useful in various catalytic and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
Nickel(2+);triethylphosphane;dichloride can be synthesized by reacting nickel(II) chloride with triethylphosphane in an appropriate solvent. The reaction typically involves the following steps:
- Dissolve nickel(II) chloride in a solvent such as ethanol or acetonitrile.
- Add triethylphosphane to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
- Isolate the product by filtration or crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions
Nickel(2+);triethylphosphane;dichloride undergoes various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form nickel(0) species.
Substitution: Ligands such as chloride ions or triethylphosphane can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
Oxidation: Higher oxidation state nickel complexes.
Reduction: Nickel(0) complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Nickel(2+);triethylphosphane;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential role in enzyme mimetics and as a model for biological nickel sites.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and materials.
作用機序
The mechanism by which Nickel(2+);triethylphosphane;dichloride exerts its effects involves coordination chemistry principles. The nickel center can undergo various electronic and structural changes, facilitating catalytic processes. The triethylphosphane ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways include:
Catalytic Sites: The nickel center acts as a catalytic site for various reactions.
Ligand Exchange: The triethylphosphane ligands can be exchanged with other ligands, altering the compound’s reactivity.
類似化合物との比較
Nickel(2+);triethylphosphane;dichloride can be compared with other nickel-phosphane complexes, such as:
Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphane ligands instead of triethylphosphane.
Nickel(II) chloride bis(diphenylphosphino)ethane: Features diphenylphosphinoethane ligands, offering different electronic properties.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel-phosphane complexes.
Conclusion
This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.
特性
IUPAC Name |
nickel(2+);triethylphosphane;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHIALGQQJESEK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

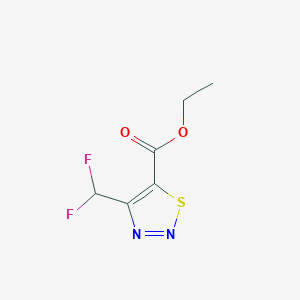
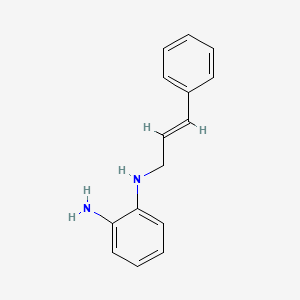

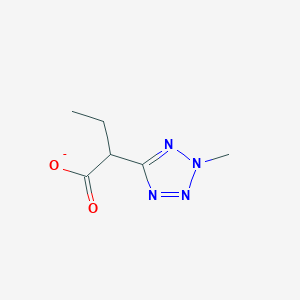
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)
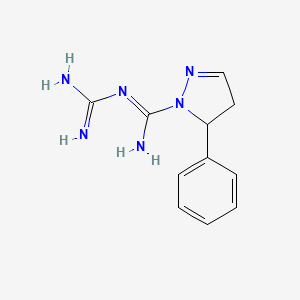
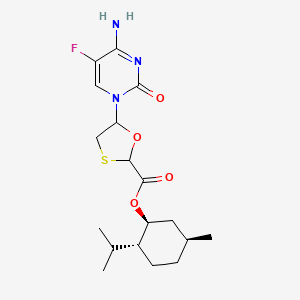
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)
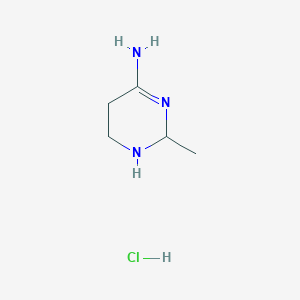
![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)
